An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic molecules.[1] The incorporation of a chlorine atom at the 6-position of the dihydroisoquinolinone core can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. While experimental data for this specific compound is limited in the public domain, this guide will leverage data from closely related compounds and established chemical principles to provide a thorough and practical resource for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.
Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [2][3][4] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| CAS Number | 22246-02-2 | [2][3][4][5][6] |
| Appearance | Light yellow solid | [4] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties which are valuable for predicting the compound's behavior in various systems.
| Property | Value | Source |
| XLogP3 | 1.9 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 0 | [2] |
Experimental Physical Properties
Detailed experimental data for 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is not widely available in published literature. However, data from the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, and information from suppliers can provide useful estimates.
-
Boiling Point: A boiling point for 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one is not available.[3] Given its solid nature at room temperature and relatively high molecular weight, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure.
-
Solubility: Specific solubility data is not available. However, based on its structure, it is expected to be sparingly soluble in water and more soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
-
Storage: It is recommended to store the compound in a dry, sealed container at room temperature[3] or at 0-8 °C.[4]
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. While specific spectra for this compound are not readily found in public databases, the expected spectral features can be predicted based on its chemical structure. ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The splitting pattern will be complex due to their coupling with each other.
-
Methylene Protons (-CH₂-): Two methylene groups are present in the dihydroisoquinolinone core. The protons of the C4 methylene group are expected to appear as a triplet around δ 3.0 ppm, while the protons of the C3 methylene group, being adjacent to the nitrogen atom, would be shifted downfield to around δ 3.5 ppm and also appear as a triplet.
-
Amide Proton (-NH-): A broad singlet corresponding to the amide proton is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear in the range of δ 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 120-140 ppm. The carbon bearing the chlorine atom (C6) will be influenced by the halogen's electronic effects.
-
Methylene Carbons: The two methylene carbons (C3 and C4) are expected to appear in the aliphatic region of the spectrum, typically between δ 25-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the amide is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration should be observed around 1650-1680 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration will likely appear in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio).
Synthesis and Reactivity
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through several established methods. One of the most common and versatile is the Bischler-Napieralski reaction.
General Synthetic Protocol: Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Step-by-Step Methodology:
-
Acylation of the Amine: The starting material, a substituted 2-phenylethylamine, is first acylated to form the corresponding amide. For the synthesis of 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one, the starting amine would be 2-(4-chlorophenyl)ethylamine. This amine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to yield N-[2-(4-chlorophenyl)ethyl]acetamide.
-
Intramolecular Cyclization: The resulting amide is then treated with a strong Lewis acid like POCl₃. This promotes an intramolecular electrophilic aromatic substitution reaction, leading to the formation of a dihydroisoquinoline intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed to yield the final product, 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one.
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 6-Chloro-3,4-dihydro-1(2H)-isoquinolinone 97% | CAS: 22246-02-2 | AChemBlock [achemblock.com]
- 5. parchem.com [parchem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 6-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE(22246-02-2) 1H NMR [m.chemicalbook.com]
